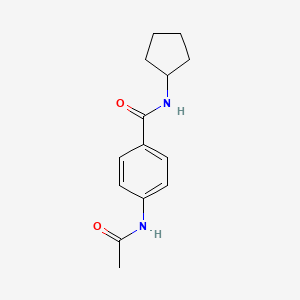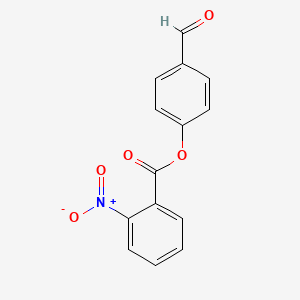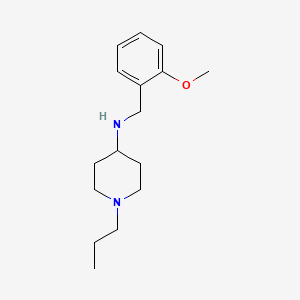![molecular formula C14H14ClNO3S B5819163 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5819163.png)
4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine, also known as CMPI, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzothiophene derivatives and has shown promising results in various biological studies.
Mecanismo De Acción
The mechanism of action of 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine is not fully understood. However, it has been suggested that the compound inhibits the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and proliferation of cancer cells, fungi, and viruses. 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase I and II, enzymes that are involved in DNA replication and transcription. 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. In addition, 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine has been found to induce the expression of heat shock proteins, which are involved in the protection of cells against stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine in lab experiments is its broad-spectrum activity against cancer cells, fungi, and viruses. 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine has also been shown to have low toxicity in normal cells. However, one of the limitations of using 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine is its limited solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine. One direction is to further investigate the mechanism of action of the compound. This can help to identify new targets for drug development and improve the efficacy of 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine. Another direction is to explore the potential of 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine as a combination therapy with other anticancer or antifungal agents. This can help to enhance the therapeutic effect of 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine and reduce the development of drug resistance. Finally, the development of new formulations of 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine with improved solubility and bioavailability can help to overcome the limitations of the compound in vivo.
Conclusion:
In conclusion, 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine is a synthetic compound that has shown promising results in various scientific research applications. It has been found to have anticancer, antifungal, and antiviral properties, and has several biochemical and physiological effects. Despite its limitations, 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine has the potential to be developed into a new class of drugs for the treatment of cancer, fungal infections, and viral infections. Further research is needed to fully understand the mechanism of action of 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine and to explore its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine involves the reaction of 3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride with morpholine in the presence of a base. The reaction yields 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine as a white solid with a molecular weight of 351.82 g/mol. The purity of the compound can be confirmed by HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral properties. 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of the fungus Candida albicans and the virus herpes simplex.
Propiedades
IUPAC Name |
(3-chloro-6-methoxy-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-18-9-2-3-10-11(8-9)20-13(12(10)15)14(17)16-4-6-19-7-5-16/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBZQPUDWXLYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819080.png)

![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)



![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)

![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)